二氟化二茂钛

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

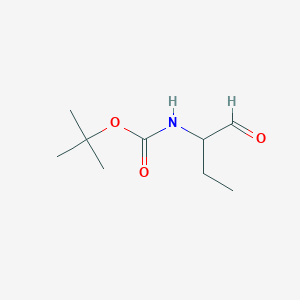

Titanium,bis(eta5-2,4-cyclopentadien-1-yl)difluoro-, also known as Titanium, bis (η5-2,4-cyclopentadien-1-yl)dimethyl-, is a compound with the molecular formula C10H10F2Ti-6 and a molecular weight of 216.05 g/mol. It is also referred to by other names such as bis (cyclopentadienyl)dimethyltitanium .

Molecular Structure Analysis

The molecular structure of Titanium,bis(eta5-2,4-cyclopentadien-1-yl)difluoro- is complex. The IUPAC Standard InChI is InChI=1S/2C5H5.2CH3.Ti/c21-2-4-5-3-1;;;/h21-5H;2*1H3; . This structure is also available as a 2d Mol file .Physical And Chemical Properties Analysis

Titanium,bis(eta5-2,4-cyclopentadien-1-yl)difluoro- has a molecular weight of 216.05 g/mol. The enthalpy of formation relies on -383.6 ± 7.7 kJ/mol for the enthalpy of formation of Ti (Cp)2 (Cl)2 (cr) . The enthalpy of combustion of solid at standard conditions is -8008.2 ± 8.4 kJ/mol .科学研究应用

医学研究抗癌特性

二氟化二茂钛因其潜在的抗癌特性而受到研究。研究表明,它可以抑制参与癌症进展的酶,例如 IV 型胶原酶、蛋白激酶 C 和 DNA 拓扑异构酶 II。 该化合物对各种癌细胞系的细胞毒活性是一个很有希望的研究领域 .

天然产物合成

在有机化学领域,二氟化二茂钛用于天然产物合成。 它作为催化剂,用于将简单的分子转化为复杂的分子,证明了其在现代催化方法中的多功能性和效率 .

有机合成单电子步骤

二氟化二茂钛作为低价催化剂,促进有机合成中一系列反应。 这些反应包括均裂键断裂、还原性倒极反应、加成反应和环化反应,所有这些反应都通过单电子步骤进行 .

作用机制

The mechanism of action of Titanium,bis(eta5-2,4-cyclopentadien-1-yl)difluoro- is complex and depends on the specific application. In catalysis, Titanium,bis(eta5-2,4-cyclopentadien-1-yl)difluoro- acts as a Lewis acid, accepting electron pairs from the olefin monomer to initiate polymerization. In materials science, Titanium,bis(eta5-2,4-cyclopentadien-1-yl)difluoro- is used as a precursor to titanium dioxide, which is produced through hydrolysis and calcination. The exact mechanism of action for this process is still being studied.

Biochemical and Physiological Effects

Titanium,bis(eta5-2,4-cyclopentadien-1-yl)difluoro- is not commonly used in biochemical or physiological research, and there is limited information available on its effects in these areas. However, some studies have suggested that Titanium,bis(eta5-2,4-cyclopentadien-1-yl)difluoro- may have toxic effects on cells and tissues, particularly at high concentrations. Further research is needed to fully understand the potential biochemical and physiological effects of this compound.

实验室实验的优点和局限性

One of the main advantages of Titanium,bis(eta5-2,4-cyclopentadien-1-yl)difluoro- is its versatility in scientific research. It can be used in a variety of applications, from catalysis to materials science. Additionally, its relatively low cost and easy synthesis make it a popular choice for many researchers. However, there are also limitations to using Titanium,bis(eta5-2,4-cyclopentadien-1-yl)difluoro- in lab experiments. It can be difficult to handle and store, and its reactivity can be unpredictable. Additionally, its potential toxicity may limit its use in certain applications.

未来方向

There are many potential future directions for research on Titanium,bis(eta5-2,4-cyclopentadien-1-yl)difluoro-. One area of interest is the development of new catalysts based on Titanium,bis(eta5-2,4-cyclopentadien-1-yl)difluoro-, which could have improved activity and selectivity in polymerization reactions. Additionally, there is ongoing research into the use of Titanium,bis(eta5-2,4-cyclopentadien-1-yl)difluoro- in the production of new materials, such as nanocomposites and hybrid materials. Finally, there is a need for further research into the potential toxic effects of Titanium,bis(eta5-2,4-cyclopentadien-1-yl)difluoro-, particularly in the context of its use in industrial applications. By addressing these and other research questions, we can continue to expand our understanding of this important organometallic compound.

In conclusion, Titanium,bis(eta5-2,4-cyclopentadien-1-yl)difluoro- is a versatile and widely used organometallic compound in scientific research. Its applications in catalysis and materials science make it an important tool for researchers in a variety of fields. While there are some limitations and potential risks associated with its use, ongoing research and development will continue to expand our understanding of this important compound and its potential applications.

合成方法

Titanium,bis(eta5-2,4-cyclopentadien-1-yl)difluoro- can be synthesized through a variety of methods, including direct reaction of titanium tetrachloride with cyclopentadiene, or through the reaction of titanium tetraiodide with sodium cyclopentadienide followed by fluorination. The most common method of synthesis involves the reaction of titanium tetrachloride with sodium cyclopentadienide in the presence of a reducing agent such as zinc. This method produces a high yield of Titanium,bis(eta5-2,4-cyclopentadien-1-yl)difluoro- and is widely used in scientific research.

属性

| { "Design of the Synthesis Pathway": "The synthesis of Titanium,bis(eta5-2,4-cyclopentadien-1-yl)difluoro- can be achieved through a metallocene synthesis pathway.", "Starting Materials": [ "Titanium tetrachloride (TiCl4)", "2,4-cyclopentadiene-1-one", "Sodium borohydride (NaBH4)", "Hydrogen fluoride (HF)", "Methanol (CH3OH)", "Diethyl ether (C4H10O)" ], "Reaction": [ "The first step involves the reduction of TiCl4 with NaBH4 in methanol to form TiCl4(THF)2.", "In the second step, 2,4-cyclopentadiene-1-one is reacted with HF in diethyl ether to form bis(2,4-cyclopentadien-1-yl)hydrogen fluoride.", "In the third step, TiCl4(THF)2 is reacted with bis(2,4-cyclopentadien-1-yl)hydrogen fluoride in diethyl ether to form Titanium,bis(eta5-2,4-cyclopentadien-1-yl)difluoro-." ] } | |

CAS 编号 |

309-89-7 |

分子式 |

C10H10F2Ti-6 |

分子量 |

216.05 g/mol |

IUPAC 名称 |

cyclopenta-1,3-diene;cyclopentane;difluorotitanium |

InChI |

InChI=1S/2C5H5.2FH.Ti/c2*1-2-4-5-3-1;;;/h2*1-5H;2*1H;/q-5;-1;;;+2/p-2 |

InChI 键 |

XQVZRHSUEZWNRP-UHFFFAOYSA-L |

SMILES |

[CH-]1[CH-][CH-][CH-][CH-]1.[CH-]1C=CC=C1.F[Ti]F |

规范 SMILES |

[CH-]1[CH-][CH-][CH-][CH-]1.[CH-]1C=CC=C1.F[Ti]F |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[3-Bromo-5-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1624636.png)

![6-Chloro-2-(4-fluorophenyl)imidazo[1,2-b]pyridazine](/img/structure/B1624648.png)